3-(Methoxymethyl)benzaldehyde

Descripción general

Descripción

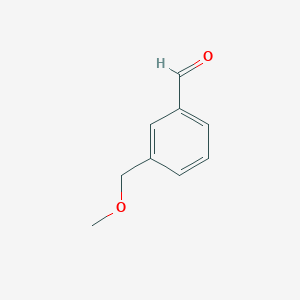

“3-(Methoxymethyl)benzaldehyde” is a chemical compound with the CAS Number: 28746-20-5 . Its molecular weight is 150.18 . The IUPAC name for this compound is 3-(methoxymethyl)benzaldehyde .

Synthesis Analysis

While specific synthesis methods for “3-(Methoxymethyl)benzaldehyde” were not found in the search results, benzaldehyde derivatives are often synthesized through multistep processes involving transformations where the product of one reaction is used as the starting material for the next .Molecular Structure Analysis

The molecular formula of “3-(Methoxymethyl)benzaldehyde” is C9H10O2 . The InChI code for this compound is 1S/C9H10O2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3 . The compound has a molecular weight of 150.17 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methoxymethyl)benzaldehyde” include a molecular weight of 150.17 g/mol . The compound has a complexity of 123 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Green Chemistry in Education

3-(Methoxymethyl)benzaldehyde plays a role in green chemistry education. It's used in a project involving ionic liquids as solvents and catalysts in undergraduate organic chemistry classes. Specifically, its derivative, 3-(methoxycarbonyl)coumarin, is synthesized in this context, highlighting innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Enzyme-Catalyzed Asymmetric Synthesis

This compound is involved in enzymatic processes for asymmetric synthesis. An optimal ratio involving 3-methoxybenzaldehyde in the synthesis of specific compounds demonstrates its utility in biochemical research, particularly in reaction engineering and reactor concepts (Kühl et al., 2007).

Vibrational Spectral Studies and NLO Properties

3-(Methoxymethyl)benzaldehyde derivatives are analyzed for their vibrational spectral properties and non-linear optical (NLO) properties. This research provides insights into its molecular structure and potential applications in fields like photonics (Yadav, Sharma, & Kumar, 2018).

Organic Nonlinear Optical Crystal Research

The compound is significant in nonlinear optical crystal research. Studies on crystals like MHBA (3-methoxy 4-hydroxy benzaldehyde) focus on their optical transmission, mechanical hardness, and laser damage, indicating its potential in advanced optical applications (Venkataramanan, Uchil, & Bhat, 1994).

Synthesis of Pharmaceutical Compounds

It serves as a precursor in the synthesis of pharmaceutical compounds. For example, benzaldehydes react with azomethine ylides to form intermediates, leading to various important pharmaceuticals (Moshkin & Sosnovskikh, 2013).

Molecular Structure and Spectroscopic Studies

In-depth studies on the molecular structure and spectroscopy of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde reveal its complex chemical nature, crucial for understanding its reactivity and potential applications (Özay et al., 2013).

Solvent-Free Synthesis

The compound is involved in green chemistry approaches like solvent-free synthesis of 3-carboxycoumarins, demonstrating its role in environmentally friendly chemical processes (Bandgar, Uppalla, & Kurule, 1999).

Growth and Morphology in Nonlinear Optics

Studies on the growth and morphology of MHBA crystals for nonlinear optics highlight its significance in the development of new materials for optical technologies (Salary et al., 1999).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQTLKHBHLJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)benzaldehyde | |

CAS RN |

28746-20-5 | |

| Record name | 3-(methoxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3015713.png)

![N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B3015714.png)

![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3015716.png)

![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3015717.png)

![3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B3015724.png)

![N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3015729.png)

![N-(2-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3015735.png)